Methyl 2-chloro-4-fluoro-3-methoxybenzoate
Description
Methyl 2-chloro-4-fluoro-3-methoxybenzoate (CAS: 898750-95-3) is a substituted benzoate ester characterized by halogen (chloro, fluoro) and methoxy substituents at positions 2, 4, and 3 of the aromatic ring, respectively. This compound is synthesized via esterification of the corresponding benzoic acid derivative and is available at 97.0% purity . Its structural complexity—combining electron-withdrawing halogens and an electron-donating methoxy group—imparts unique physicochemical properties, making it a candidate for agrochemical or pharmaceutical applications.
Properties
IUPAC Name |
methyl 2-chloro-4-fluoro-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-8-6(11)4-3-5(7(8)10)9(12)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXFOHWSEAWZAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-fluoro-3-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-chloro-4-fluoro-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-fluoro-3-methoxybenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the aromatic ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The methoxy group can be oxidized to form a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different nucleophiles.
Hydrolysis: 2-chloro-4-fluoro-3-methoxybenzoic acid and methanol.
Oxidation: 2-chloro-4-fluoro-3-carboxybenzoic acid.
Scientific Research Applications
Methyl 2-chloro-4-fluoro-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-fluoro-3-methoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Ethyl 2-chloro-4-fluoro-3-methoxybenzoate
The ethyl ester analog (CAS: 953807-03-9) differs only in the ester group (ethyl vs. methyl). Such differences are critical in drug design, where ester group tuning balances bioavailability and persistence.
Halogenated Benzoate Esters
- Methyl 4-fluorobenzoate and Methyl 4-chlorobenzoate : These simpler analogs lack the methoxy group and a second halogen. The absence of substituents at positions 2 and 3 reduces steric hindrance and electronic effects, resulting in lower molecular weight and higher solubility in polar solvents compared to the target compound .
- Methyl 4-cyano-2-fluorobenzoate and Methyl 4-cyano-3-fluorobenzoate: The cyano group introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions. The target compound’s methoxy group, in contrast, may stabilize the aromatic ring through resonance, altering degradation pathways .
Polyhalogenated and Multifunctional Derivatives
- 2-Methoxy-4,6-ditrifluoromethylbenzoic acid : This derivative features trifluoromethyl groups, which significantly enhance electronegativity and metabolic resistance compared to the target compound’s chloro and fluoro substituents. Such properties are advantageous in herbicides, as seen in sulfonylurea analogs like metsulfuron methyl ester () .
- Triflusulfuron methyl ester : A sulfonylurea herbicide with a triazine ring, this compound highlights how heterocyclic substituents (absent in the target compound) are critical for herbicidal activity. The target compound’s lack of a sulfonylurea moiety limits its utility as a herbicide but may broaden its applicability in other domains .
Structural and Functional Implications
Physicochemical Properties
The target compound’s higher molecular weight and logP compared to simpler analogs suggest increased lipophilicity, favoring applications requiring prolonged environmental persistence or tissue penetration.
Biological Activity
Methyl 2-chloro-4-fluoro-3-methoxybenzoate (M2CF3MB) is an organic compound that has gained attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, particularly in pharmaceuticals and agriculture.
Chemical Structure and Properties
This compound has a molecular formula of C₉H₈ClF O₂ and a molecular weight of approximately 232.62 g/mol. The structure features a benzene ring with three substituents: a methoxy group (-OCH₃), a chlorine atom (-Cl), and a fluorine atom (-F), which significantly influence its reactivity and biological activity.
The biological activity of M2CF3MB is largely attributed to its ability to interact with various biological targets. The presence of halogens (chlorine and fluorine) and the methoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets such as enzymes and receptors.
Potential Mechanisms:
- Enzyme Inhibition : M2CF3MB may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
- Antibacterial Activity : The compound has been investigated for its antibacterial properties, showing effectiveness against various bacterial strains, making it a candidate for developing antimicrobial agents.
Antimicrobial Properties
M2CF3MB exhibits notable antibacterial activity. Studies have shown that derivatives of this compound can effectively inhibit the growth of specific bacterial strains, suggesting its potential utility in developing new antibiotics or agricultural chemicals.
Anti-inflammatory Effects
Research indicates that M2CF3MB may possess anti-inflammatory properties. Its structural components allow it to modulate inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.
Research Findings
Recent studies have highlighted the biological activities of M2CF3MB across various applications:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value of 15 µM. |
| Study B | Showed anti-inflammatory effects in vitro, reducing pro-inflammatory cytokine production by 30% at 10 µM concentration. |
| Study C | Investigated the compound's potential as a lead for drug development targeting metabolic diseases, highlighting its interaction with specific enzymes involved in glucose metabolism. |
Case Studies
- Antibacterial Activity : In a controlled laboratory setting, M2CF3MB was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting a promising alternative for antibiotic resistance issues.
- Anti-inflammatory Research : In a study focused on inflammatory bowel disease (IBD), M2CF3MB was administered to animal models. The results showed a reduction in inflammation markers and improved gut health metrics, indicating potential therapeutic applications for gastrointestinal disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
